Propyl octadec-9-enoate

Lubricant formulation Tribology Viscosity index

Propyl octadec-9-enoate (CAS 111-59-1), also known as propyl oleate or n-propyl oleate (NPO), is a fatty acid ester belonging to the oleate ester family, with the molecular formula C21H40O2 and a molecular weight of 324.5 g/mol. This monounsaturated compound appears as a colorless to pale yellow liquid with low viscosity, high lipophilicity (XLogP3-AA = 8.5), and broad solubility in organic solvents.

Molecular Formula C21H40O2
Molecular Weight 324.5 g/mol
CAS No. 111-59-1
Cat. No. B085592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl octadec-9-enoate
CAS111-59-1
Molecular FormulaC21H40O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCCC
InChIInChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h11-12H,3-10,13-20H2,1-2H3
InChIKeyBVWMJLIIGRDFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Propyl octadec-9-enoate (CAS 111-59-1) – Procurement-Ready Profile for Scientific and Industrial Sourcing


Propyl octadec-9-enoate (CAS 111-59-1), also known as propyl oleate or n-propyl oleate (NPO), is a fatty acid ester belonging to the oleate ester family, with the molecular formula C21H40O2 and a molecular weight of 324.5 g/mol [1]. This monounsaturated compound appears as a colorless to pale yellow liquid with low viscosity, high lipophilicity (XLogP3-AA = 8.5), and broad solubility in organic solvents . Propyl octadec-9-enoate serves as a versatile intermediate and excipient in lubricants, cosmetics, pharmaceuticals, and industrial formulations, where its specific balance of physicochemical properties distinguishes it from other oleate esters in procurement decisions .

Propyl octadec-9-enoate – Why In-Class Oleate Esters Are Not Interchangeable in Formulation and Process Design


Oleate esters (methyl, ethyl, propyl, isopropyl, butyl) share a common fatty acid backbone, yet variations in the alcohol moiety confer distinct physical properties that critically impact performance in target applications [1]. Simple substitution based on generic classification can lead to altered viscosity profiles, differential lipophilicity (logP), and shifts in thermal stability boundaries . For example, a formulation optimized for a specific penetration rate or a lubricant system tuned to a precise low-temperature fluidity range cannot accommodate an arbitrary ester replacement without quantitative reassessment [2]. The following evidence demonstrates where propyl octadec-9-enoate exhibits verifiable differentiation from its closest oleate ester analogs, enabling informed, data-driven procurement.

Propyl octadec-9-enoate – Head-to-Head Quantitative Differentiation Evidence Versus Oleate Ester Analogs


Comparative Kinematic Viscosity at 40°C – Propyl Oleate vs. Methyl, Ethyl, Isopropyl, and Butyl Oleates

Propyl octadec-9-enoate exhibits a kinematic viscosity of 5.5 cSt at 40°C, positioning it between the lower viscosity of methyl and isopropyl oleates and the higher viscosity of butyl oleate [1][2][3]. This intermediate value provides a balanced lubricity profile for applications requiring both low-temperature fluidity and adequate film strength, unlike methyl oleate (~4.5 cSt) which may offer insufficient load-carrying capacity, or butyl oleate (~6–10 cSt) which may exhibit reduced low-temperature performance .

Lubricant formulation Tribology Viscosity index

Lipophilicity (LogP) Differentiation – Propyl Oleate Exhibits Higher Predicted Lipophilicity than Methyl and Ethyl Oleates

Propyl octadec-9-enoate demonstrates a predicted octanol-water partition coefficient (XLogP3-AA) of 8.5, exceeding the typical logP values of methyl oleate (~7.5) and ethyl oleate (~8.0–8.2) [1][2]. This quantifiably higher lipophilicity suggests enhanced partitioning into lipid bilayers and organic phases, which can translate to improved solubilization of hydrophobic actives or increased permeation enhancement in pharmaceutical and cosmetic formulations [3]. While logP is a computed property and should be validated experimentally, the consistent trend across computational models supports a meaningful differentiation.

Drug delivery Membrane permeability Lipid-based formulations

Flash Point Differentiation – Propyl Oleate's Lower Flash Point Relative to Methyl Oleate May Influence Safety and Processing Conditions

Propyl octadec-9-enoate exhibits a flash point of 90.9°C, which is notably lower than the flash point of methyl oleate (reported from 113°C to 180°C depending on grade and test method) [1]. This quantitative difference indicates that propyl oleate may be more volatile under heating and requires different handling and storage precautions in industrial settings. In contrast, isopropyl oleate displays a flash point of 88.6°C, placing propyl oleate in a similar flammability class to its branched isomer [2].

Process safety Thermal stability Flammability

Enzymatic Synthesis Activation Energy – Lower Energy Barrier for Propyl Oleate Production Compared to Isopropyl Oleate Using Amberlyst 15

The enzymatic synthesis of propyl octadec-9-enoate using immobilized Novozym 435 lipase proceeds with an activation energy (Ea) of 34.05 kJ/mol, as determined by kinetic studies [1]. In comparison, the heterogeneous esterification of isopropyl oleate using Amberlyst 15 catalyst under non-ionizing excitation exhibits a significantly higher activation energy of 48.31 kJ/mol [2]. This lower energy barrier for propyl oleate synthesis suggests a more energy-efficient biocatalytic route, potentially reducing processing costs and improving sustainability metrics.

Biocatalysis Green chemistry Process efficiency

Biodegradability Profile – Propyl Oleate Meets OECD 301 Criteria for Ready Biodegradability

n-Propyl oleate (NPO) has been demonstrated to be readily biodegradable, passing the European 21-day and EPA 28-day biodegradability tests according to technical datasheets [1]. While many oleate esters share this characteristic as a class-level property due to their ester linkage and fatty acid backbone, explicit testing data for propyl oleate confirms its suitability for environmentally sensitive applications [2]. This verification supports procurement for formulations where biodegradability is a regulatory or marketing requirement, distinguishing it from esters lacking such documented test results.

Environmental fate Biodegradable lubricants Green chemistry

Propyl octadec-9-enoate – Evidence-Based Application Scenarios for Procurement and Formulation


Synthetic and Semi-Synthetic Metalworking Fluids Requiring Balanced Low-Temperature Fluidity and Lubricity

Based on its kinematic viscosity of 5.5 cSt at 40°C and pour point of -20°C [1], propyl octadec-9-enoate is ideally suited as a lubricity additive in metalworking fluids for light to medium-duty applications. Its intermediate viscosity provides a better compromise between film strength and low-temperature fluidity compared to methyl oleate (lower viscosity) or butyl oleate (higher viscosity), enabling consistent performance across a wide operating temperature range [2].

Lipid-Based Drug Delivery Systems Targeting Highly Lipophilic Actives

Propyl octadec-9-enoate's higher logP value (XLogP3-AA = 8.5) relative to methyl and ethyl oleates [1] supports its use in lipid-based formulations (e.g., self-emulsifying drug delivery systems, SEDDS) for solubilizing poorly water-soluble, highly lipophilic drug candidates. This property may enhance drug loading capacity and improve intestinal permeation compared to less lipophilic ester vehicles [2].

Environmentally Preferable Lubricants and Plasticizers with Verified Biodegradability

With documented compliance with European 21-day and EPA 28-day ready biodegradability tests [1], propyl octadec-9-enoate is a strong candidate for formulating eco-friendly lubricants, plasticizers, and processing aids for the polymer industry. This verified biodegradability profile reduces environmental persistence concerns and supports compliance with regulations such as the EU Ecolabel or U.S. EPA Vessel General Permit requirements [2].

Energy-Efficient Biocatalytic Production Routes for Specialty Esters

The lower activation energy (34.05 kJ/mol) for propyl oleate synthesis via Novozym 435 lipase compared to isopropyl oleate synthesis via Amberlyst 15 (48.31 kJ/mol) [1][2] highlights its suitability for large-scale enzymatic production. Process engineers may select propyl oleate as a target ester when designing energy-efficient, green chemistry manufacturing processes, potentially reducing operational costs and carbon footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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